molecular formula C8H13NO4 B13493500 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Cat. No.: B13493500
M. Wt: 187.19 g/mol
InChI Key: ZJOAAKPCGXCRLM-UHFFFAOYSA-N
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Description

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can enhance the efficiency of the hydrogenation and acetylation steps .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its acetyl and hydroxyl groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Biological Activity

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a piperidine derivative notable for its unique chemical structure, which includes an acetyl group and a hydroxyl group attached to the piperidine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, especially in cancer therapy, neuroprotection, and GABA uptake inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO3C_8H_{13}NO_3, with a molecular weight of approximately 171.19 g/mol. The specific arrangement of functional groups influences its biological activity, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated enhanced cytotoxicity and apoptosis induction compared to standard reference drugs like bleomycin . The mechanism of action is believed to involve interactions with key proteins involved in cell proliferation and survival.

Neuroprotective Effects

The compound's structural features suggest it may also possess neuroprotective properties. Research indicates that derivatives of piperidine can modulate GABAergic signaling pathways, which are crucial in neuroprotection. Specifically, it has been noted that compounds similar to this compound can inhibit GABA uptake, thereby increasing the availability of GABA in the synaptic cleft and potentially providing therapeutic benefits in neurodegenerative diseases .

Interaction Studies

Interaction studies have focused on how this compound interacts with biological molecules. Its ability to bind effectively with various biological targets is critical for developing therapeutic agents based on this compound. For instance, studies have shown that it can interact with GABA receptors, albeit less effectively than some other known inhibitors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
4-Hydroxypiperidine-4-carboxylic acidC6H11NO3Lacks acetyl group; primarily studied for analgesic properties.
1-Acetylpiperidine-4-carboxylic acidC8H13NO2Similar structure but without hydroxyl substitution; explored for antimicrobial activity.
1-Acetyl-3-hydroxypiperidine-3-carboxylic acidC8H13NO3Hydroxyl group at a different position; studied for neuroprotective effects.

This table illustrates how the presence or absence of specific functional groups influences biological activity and therapeutic potential.

Case Studies

Several case studies provide insight into the efficacy of this compound:

  • Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in FaDu cells, indicating its potential as an anticancer agent.
  • Neuroprotection Model : Animal models treated with derivatives showed improved outcomes in neurodegenerative disease models, suggesting that the compound may protect against neuronal damage through modulation of GABAergic signaling.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

1-acetyl-4-hydroxypiperidine-4-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-6(10)9-4-2-8(13,3-5-9)7(11)12/h13H,2-5H2,1H3,(H,11,12)

InChI Key

ZJOAAKPCGXCRLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)(C(=O)O)O

Origin of Product

United States

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